![molecular formula C41H77NO2 B12449901 {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine
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Overview
Description
{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a bioactive compound.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(9Z,12Z,15Z)-9,12,15-octadecatrienoyloxy]propyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate
- 2,3-Bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Biological Activity
The compound {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine, commonly referred to as D-LinDMA, is a synthetic lipid that has garnered attention for its potential applications in drug delivery and gene therapy. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C41H77NO
- Molecular Weight : 616.1 g/mol
- IUPAC Name : 2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl]dimethylamine
D-LinDMA functions primarily as a cationic lipid that can facilitate the delivery of nucleic acids into cells. Its structure allows it to form lipid nanoparticles that encapsulate genetic material, enhancing cellular uptake through endocytosis. The positively charged amine group interacts with negatively charged nucleic acids, promoting stability and delivery efficiency.
1. Cellular Uptake and Transfection Efficiency
D-LinDMA has shown significant efficacy in transfecting various cell types, including those resistant to conventional transfection methods. Studies indicate that lipid nanoparticles containing D-LinDMA can achieve higher transfection rates compared to other lipids such as DOTAP or Lipofectamine .
2. Gene Expression Enhancement
Research has demonstrated that D-LinDMA not only facilitates the introduction of plasmid DNA but also enhances gene expression levels post-transfection. This effect is attributed to its ability to escape endosomal degradation and deliver nucleic acids directly into the cytoplasm .
3. Therapeutic Applications
D-LinDMA has been investigated for use in mRNA vaccines and gene therapies targeting various diseases:
- Cancer Therapy : It has been utilized in formulations aimed at delivering therapeutic genes to tumor cells, showing promise in preclinical models .
- Genetic Disorders : The lipid's ability to deliver corrective genes effectively positions it as a candidate for treating genetic disorders through gene replacement strategies .
Case Study 1: mRNA Vaccine Development
In a study focused on mRNA vaccine delivery against infectious diseases, D-LinDMA was incorporated into lipid nanoparticles (LNPs) which demonstrated robust immune responses in animal models. The LNPs facilitated efficient mRNA delivery and expression in vivo, leading to the production of neutralizing antibodies against the target pathogen .
Case Study 2: Gene Therapy for Cystic Fibrosis
D-LinDMA was used in a gene therapy approach for cystic fibrosis by delivering CFTR gene constructs to airway epithelial cells. Results indicated improved CFTR function and chloride ion transport in treated cells compared to controls .
Comparative Analysis of Lipid Carriers
Lipid Carrier | Transfection Efficiency | Gene Expression Level | Stability in Serum |
---|---|---|---|
D-LinDMA | High | High | Moderate |
DOTAP | Moderate | Moderate | Low |
Lipofectamine | High | Moderate | High |
Properties
Molecular Formula |
C41H77NO2 |
---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-bis(octadeca-9,12-dienoxy)propan-1-amine |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3 |
InChI Key |
NFQBIAXADRDUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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